
1,3-Dichloro-1,1,2,3-tetrafluoropropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,1,2,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₂F₄ .
Preparation Methods
The synthesis of 1,3-Dichloro-1,1,2,3-tetrafluoropropane typically involves the fluorination of chlorinated hydrocarbons. One common method includes the reaction of dichlorofluoromethane with tetrafluoroethylene under controlled conditions . This process can be carried out in the presence of a catalyst, such as copper-substituted α-chromium oxide , at elevated temperatures and pressures . Industrial production methods often involve continuous feed systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1,3-Dichloro-1,1,2,3-tetrafluoropropane undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine or fluorine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include hydrogen fluoride , chlorine , and hydroxyl radicals . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Dichloro-1,1,2,3-tetrafluoropropane has several scientific research applications:
Mechanism of Action
The mechanism by which 1,3-Dichloro-1,1,2,3-tetrafluoropropane exerts its effects involves interactions with molecular targets such as hydroxyl radicals and chlorine atoms . These interactions can lead to the formation of reactive intermediates, which can further react to produce various by-products . The pathways involved in these reactions are complex and depend on the specific environmental conditions and the presence of other reactive species .
Comparison with Similar Compounds
1,3-Dichloro-1,1,2,3-tetrafluoropropane can be compared with other similar compounds, such as:
1,3-Dichloro-1,1,2,2,3-pentafluoropropane: This compound has an additional fluorine atom, making it more volatile and slightly different in its chemical behavior.
3,3-Dichloro-1,1,1,3-tetrafluoropropane: This isomer has the chlorine atoms in different positions, affecting its reactivity and applications.
1,1,2-Trichloro-1,3,3,3-tetrafluoropropane:
The uniqueness of this compound lies in its specific arrangement of chlorine and fluorine atoms, which gives it distinct reactivity and applications compared to its analogs.
Properties
CAS No. |
139754-77-1 |
|---|---|
Molecular Formula |
C3H2Cl2F4 |
Molecular Weight |
184.94 g/mol |
IUPAC Name |
1,3-dichloro-1,1,2,3-tetrafluoropropane |
InChI |
InChI=1S/C3H2Cl2F4/c4-2(7)1(6)3(5,8)9/h1-2H |
InChI Key |
LDZUGJKPSSIKOI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)Cl)(C(F)(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


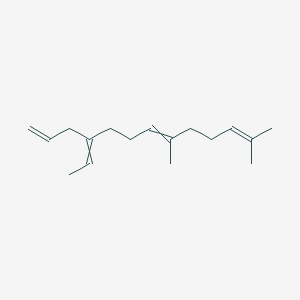

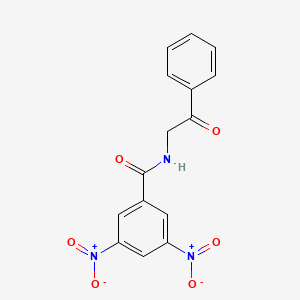
![N~1~,N~2~-Bis[1-(pyridin-2-yl)propan-2-yl]ethane-1,2-diamine](/img/structure/B14264299.png)
![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)
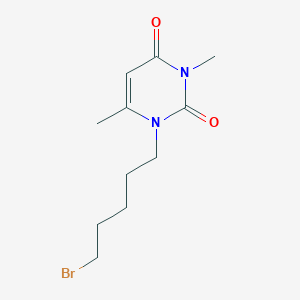
![4-(2-Hydroxy-ethyl)-1-thia-4-aza-spiro[4.5]decan-3-one](/img/structure/B14264307.png)
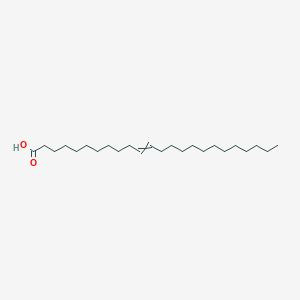
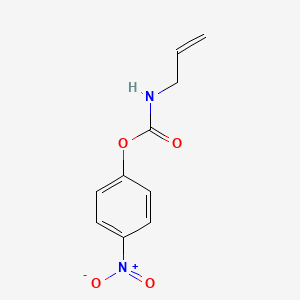
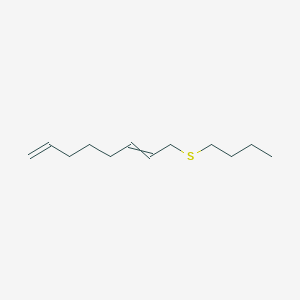

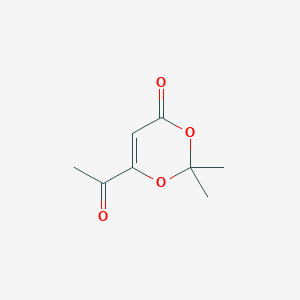
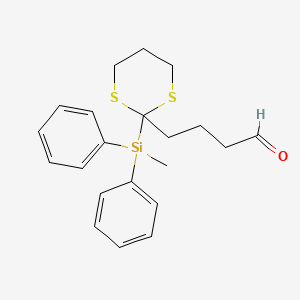
![(S)-2-[(S)-2-((S)-2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-propionylamino]-succinic acid](/img/structure/B14264357.png)
